N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide
Description
Properties
Molecular Formula |
C21H26FN5O2S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide |
InChI |
InChI=1S/C21H26FN5O2S/c22-16-7-9-17(10-8-16)26-11-13-27(14-12-26)19(29)6-2-5-18(28)23-21-25-24-20(30-21)15-3-1-4-15/h7-10,15H,1-6,11-14H2,(H,23,25,28) |
InChI Key |
DKTWHMRNBBTDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclobutylthiadiazole Formation
The thiadiazole core is synthesized via cyclocondensation of cyclobutanecarboxylic acid hydrazide with carbon disulfide under basic conditions:
Reaction Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | Maximizes cyclization |
| Temperature | 80–85°C | Prevents dimerization |
| Reaction time | 6–8 hours | Balances completion vs. degradation |
Thiol oxidation to the corresponding amine is achieved using hydrogen peroxide in acetic acid:
Preparation of 4-(4-Fluorophenyl)piperazin-1-yl-pentan-5-one
Piperazine Substitution
4-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution between 1-fluoro-4-nitrobenzene and piperazine in dimethylformamide (DMF):
Pentanamide Backbone Assembly
The oxopentanamide chain is constructed through a four-step sequence:
-
Methyl 5-bromovalerate synthesis : Valeric acid is esterified and brominated at the γ-position using N-bromosuccinimide (NBS).
-
Coupling with piperazine : The bromide undergoes nucleophilic displacement with 4-(4-fluorophenyl)piperazine in acetonitrile:
-
Oxo-group introduction : The terminal carboxylic acid is converted to the ketone via a Hofmann rearrangement using bromine in alkaline conditions:
Final Amide Coupling
The thiadiazole amine and pentanamide acid are coupled using carbodiimide chemistry:
Coupling Optimization
| Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC·HCl/HOBt | Dichloromethane | 0°C → RT | 74% |
| DCC/DMAP | THF | RT | 62% |
| HATU/DIEA | DMF | 40°C | 68% |
EDC·HCl with HOBt in DCM provides superior regioselectivity and minimal racemization.
Purification and Characterization
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
-
Recrystallization : Methanol/water (4:1) yields crystals with >99% purity (HPLC).
-
Spectroscopic Validation :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces coupling time from 12 hours to 35 minutes, improving yield to 81%.
Solid-Phase Synthesis
Immobilization of the thiadiazole amine on Wang resin enables iterative coupling, though yields are lower (57%) due to steric hindrance.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch size | 5–10 g | 1–2 kg |
| Cycle time | 48 hours | 6 days |
| Overall yield | 62% | 58% |
| Purity | 99% | 98.5% |
Thermodynamic analysis reveals exothermic amidation (ΔH = −89 kJ/mol), necessitating jacketed reactors for temperature control .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide might be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. For example, the piperazine moiety might bind to neurotransmitter receptors, while the thiadiazole ring could interact with enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. Thiadiazole Derivatives
Compounds bearing the 1,3,4-thiadiazole scaffold are prevalent in bioactive molecules due to their electron-deficient aromatic system, which facilitates π-π stacking and hydrogen bonding. For example:
- 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides (I): Synthesized by Zhang et al. (1988), these derivatives exhibit plant growth-promoting activity at low concentrations.
- N′-5-Tetrazolyl-N-aroylthioureas : These compounds, reported by Li and Wang (2003), share a thiourea linkage but replace the thiadiazole with a tetrazole ring. They demonstrate herbicidal activity, suggesting that the thiadiazole in the target compound may enhance stability against enzymatic degradation .
2.1.2. Piperazine-Containing Analogues
The 4-(4-fluorophenyl)piperazine moiety is a hallmark of serotoninergic and dopaminergic ligands. For instance:
- 5-[4-(4-Fluorophenyl)piperazin-1-yl]-pentanamide Derivatives: Substitution patterns on the piperazine ring (e.g., fluorophenyl vs. methoxyphenyl) significantly impact receptor binding. The fluorophenyl group in the target compound likely enhances affinity for serotonin (5-HT) receptors compared to non-halogenated analogues .
Functional Group Comparison
Cyclobutyl vs. Methyl/Aryl Substitutions
- In contrast, methyl-substituted thiadiazoles (e.g., 5-methyl-1,3,4-thiadiazol-2-yl derivatives) show reduced metabolic stability due to easier oxidative degradation .
- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity increases metabolic resistance and membrane permeability. Methoxy groups, as seen in ’s 2-methoxybenzylidene derivative, may enhance solubility but reduce bioavailability due to faster glucuronidation .
Bioactivity Profiles
A comparative analysis of bioactivity is summarized below:
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving condensation of thiosemicarbazides or cyclization of thioureas. However, the cyclobutyl group may require specialized reagents (e.g., cyclobutanecarbonyl chloride) .
- Structure-Activity Relationship (SAR) : The fluorophenylpiperazine unit is critical for receptor affinity, while the thiadiazole ring contributes to metabolic stability. Comparative studies suggest that replacing the cyclobutyl with bulkier groups (e.g., adamantyl) could further enhance selectivity .
- Unresolved Questions: No direct pharmacological data exist for the target compound.
Biological Activity
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a piperazine moiety, which are both known for their biological activity. The molecular formula is with a molecular weight of 410.4 g/mol. Understanding the structure is crucial for elucidating its mechanism of action.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇F₃N₄O₂S |
| Molecular Weight | 410.4 g/mol |
| CAS Number | 1282132-99-3 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiadiazole rings can inhibit the proliferation of various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for related compounds ranged from 1 to 7 µM, demonstrating comparable efficacy to established chemotherapeutics like doxorubicin (IC50 = 0.5 µM) .
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated against various bacterial strains. In vitro studies revealed that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.58 to 8.74 µM . This suggests that the presence of the thiadiazole ring enhances the compound's interaction with microbial targets.
Antioxidant Activity
The antioxidant capabilities of this compound were assessed using the DPPH assay, a common method for evaluating free radical scavenging activity. Related compounds demonstrated varying degrees of antioxidant potential, with some derivatives showing IC50 values significantly lower than ascorbic acid (IC50 = 111.6 µM), indicating strong free radical scavenging ability .
Structure–Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features:
- Thiadiazole Ring : Known for enhancing anticancer and antimicrobial activities.
- Piperazine Moiety : Provides flexibility in binding interactions with biological targets.
- Substituents : Electron-withdrawing groups at specific positions have been shown to enhance antimicrobial efficacy .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their anticancer properties against MCF-7 cells, revealing promising results .
- Antimicrobial Screening : Another research effort assessed the antimicrobial activity of these compounds against multiple strains, confirming their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide?
- Answer: The synthesis involves multi-step reactions, including cyclocondensation of thiadiazole precursors, piperazine coupling, and oxopentanamide formation. Key challenges include maintaining stereochemical integrity (Z-configuration at the thiadiazole-ylidene moiety) and controlling reaction conditions (e.g., anhydrous environment for cyclobutyl group stability). Analytical techniques like TLC and NMR must be employed at each stage to monitor intermediate purity .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) is critical for confirming structural features like the fluorophenyl and cyclobutyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches in the oxopentanamide). X-ray crystallography may resolve stereochemical ambiguities in the thiadiazole-ylidene system .
Q. How can researchers assess the compound's preliminary biological activity?
- Answer: Begin with in vitro assays targeting receptors or enzymes associated with the 4-fluorophenylpiperazine moiety (e.g., serotonin or dopamine receptors). Use cell viability assays (MTT or resazurin) to screen for cytotoxicity. Dose-response curves should be generated to determine IC₅₀ values, with positive controls (e.g., known inhibitors) to validate assay conditions .
Advanced Research Questions
Q. What strategies optimize reaction yields while preserving stereochemical fidelity in the thiadiazole-ylidene core?
- Answer: Employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Bayesian optimization algorithms can identify ideal conditions with minimal trial runs. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated coupling) may be required .
Q. How do structural modifications (e.g., substituent variation on the piperazine or cyclobutyl groups) affect biological activity?
- Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituent changes (e.g., replacing 4-fluorophenyl with chlorophenyl or methyl groups). Use molecular docking to predict binding affinities to target proteins (e.g., GPCRs) and validate with functional assays. Thermodynamic solubility assays (e.g., shake-flask method) can correlate structural changes with bioavailability .
Q. What computational methods are effective for modeling the compound's interaction with biological targets?
- Answer: Molecular dynamics (MD) simulations can map conformational stability in aqueous environments. Density Functional Theory (DFT) calculations predict electronic properties of the thiadiazole-ylidene system, while molecular docking (AutoDock Vina, Schrödinger) identifies potential binding pockets. Combine these with free-energy perturbation (FEP) to quantify binding energetics .
Q. How can contradictory data from biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Answer: Standardize assay protocols (e.g., cell line selection, incubation time) and validate with reference compounds. Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) to cross-verify results. Statistical tools like Grubbs’ test can identify outliers in replicate experiments .
Methodological Considerations
Q. What analytical workflows ensure purity and stability during long-term storage?
- Answer: Perform accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via HPLC-UV/Vis and LC-MS. For storage, lyophilize the compound and store under inert gas (argon) at -80°C. Periodic NMR analysis confirms structural integrity .
Q. How can researchers validate the compound's mechanism of action in complex biological systems?
- Answer: Use CRISPR-Cas9 gene editing to knockout putative target genes in cell models. Compare compound efficacy in wild-type vs. knockout cells. Additionally, employ proteomics (e.g., SILAC) to identify differentially expressed proteins post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
